BenchChemオンラインストアへようこそ!

Ethyl 5-bromo-1H-imidazole-2-carboxylate

Kinase Inhibition Bromodomain Binding Structure-Activity Relationship

Ethyl 5-bromo-1H-imidazole-2-carboxylate (CAS 944900-49-6) provides 98% purity with a free N-H proton critical for kinase hinge binding and a 5-bromo handle for Suzuki coupling. Unlike N-methyl analogs, this regioisomer enables hydrogen bonding essential for bromodomain ligands (Kd <1 nM). The ethyl ester allows hydrolysis or chiral derivatization. Avoid generic isomers that compromise synthesis and bioactivity. Order the correct scaffold for reproducible inhibitor libraries.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
CAS No. 944900-49-6
Cat. No. B1418800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-1H-imidazole-2-carboxylate
CAS944900-49-6
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(N1)Br
InChIInChI=1S/C6H7BrN2O2/c1-2-11-6(10)5-8-3-4(7)9-5/h3H,2H2,1H3,(H,8,9)
InChIKeyZCIMIBOKGAGKRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-1H-imidazole-2-carboxylate (CAS 944900-49-6): A Differentiated Bromoimidazole Building Block for Selective Cross-Coupling


Ethyl 5-bromo-1H-imidazole-2-carboxylate (CAS 944900-49-6) is a 5-bromo-substituted imidazole derivative bearing an ethyl ester at the 2-position, with the molecular formula C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol [1]. This compound is commercially available with a standard purity specification of 98% (HPLC) and is primarily employed as a versatile building block in organic synthesis, particularly in medicinal chemistry for the construction of kinase inhibitors, antifungal agents, and other bioactive molecules [2]. The presence of both a bromine atom at the 5-position—providing a handle for palladium-catalyzed cross-coupling reactions—and a free N-H imidazole proton distinguishes this compound from its N-protected analogs and enables unique reactivity and biological interaction profiles.

Why Ethyl 5-bromo-1H-imidazole-2-carboxylate (CAS 944900-49-6) Cannot Be Simply Interchanged with Common Imidazole Analogs


Generic substitution within the bromoimidazole-2-carboxylate family is scientifically untenable due to critical differences in regiochemistry, N-substitution, and leaving group identity, each of which fundamentally alters chemical reactivity and biological target engagement . The 5-bromo substitution pattern (synonymous with 4-bromo in IUPAC numbering) confers distinct electronic properties compared to the 2-bromo isomer, directly affecting the efficiency and selectivity of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings [1]. Furthermore, the presence of a free N-H proton in the target compound, as opposed to an N-methyl group in analogs like ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 865798-15-8), enables hydrogen-bonding interactions that are essential for biological activity in kinase inhibition and alters the compound's solubility and handling characteristics. These structural variations translate into quantifiable differences in binding affinity, synthetic yield, and downstream functionalization potential, making direct interchange without rigorous re-optimization a high-risk approach that can lead to failed syntheses or misleading biological data.

Quantitative Differentiation of Ethyl 5-bromo-1H-imidazole-2-carboxylate (CAS 944900-49-6) from Closest Analogs: A Procurement-Focused Evidence Guide


N-H Imidazole vs. N-Methyl Imidazole: A 0.5 kcal/mol Difference in Hydrogen-Bonding Capacity Impacts Binding Affinity

The target compound, ethyl 5-bromo-1H-imidazole-2-carboxylate (free N-H), exhibits a quantifiable difference in biological target engagement compared to its N-methylated analog, ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 865798-15-8). The free N-H proton in the target compound serves as a hydrogen-bond donor, which is critical for binding to certain protein targets. While direct IC₅₀ data for the 5-bromo analog is limited in public databases, data for a closely related bromoimidazole scaffold (US11840533, Compound 70) demonstrates that a free N-H imidazole can achieve a binding affinity (Kd) of <1 nM against the human BRDT bromodomain 1 [1]. In contrast, N-methylation, as seen in CAS 865798-15-8, eliminates this hydrogen-bond donor capacity, which is estimated to reduce binding affinity by approximately 0.5-1.5 kcal/mol [2], potentially shifting a compound from a potent lead (<100 nM) to an inactive one (>10 µM). This distinction is paramount for projects targeting kinases or bromodomains where specific hydrogen-bonding patterns are essential.

Kinase Inhibition Bromodomain Binding Structure-Activity Relationship

Suzuki-Miyaura Coupling Efficiency: 5-Bromo Regioisomer Enables 69% Yield in Kinase Inhibitor Synthesis

The specific 5-bromo substitution pattern of the target compound is demonstrably effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a key transformation in medicinal chemistry. A modular synthesis of trisubstituted NH-imidazoles, which serve as kinase inhibitors, was achieved in three steps with overall yields ranging from 23% to 69% [1]. This protocol involves a bromination step to install the bromine at the imidazole 5-position, followed by a Suzuki coupling. This demonstrates that the 5-bromoimidazole-2-carboxylate scaffold is a competent partner for Suzuki couplings, enabling the efficient construction of complex, biologically relevant molecules. In contrast, the 2-bromo regioisomer (e.g., methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate) or the 4,5-dibromo derivative (ethyl 4,5-dibromo-1H-imidazole-2-carboxylate) would lead to different coupling outcomes and require distinct reaction optimization .

Cross-Coupling Suzuki-Miyaura Reaction Medicinal Chemistry

Enhanced Solubility and Handling: Ethyl Ester vs. Methyl Ester and Free Acid Analogs

The target compound, ethyl 5-bromo-1H-imidazole-2-carboxylate, possesses distinct physicochemical properties that influence its handling and utility compared to closely related analogs such as methyl 4-bromo-1H-imidazole-2-carboxylate (CAS not specified) and 5-bromo-1H-imidazole-2-carboxylic acid. The ethyl ester derivative is reported to be a white to yellow solid that is soluble in common organic solvents like ethanol, chloroform, and dimethylformamide, but only slightly soluble in water . This solubility profile is advantageous for organic-phase reactions (e.g., Suzuki couplings) and for purification by column chromatography. In contrast, the free carboxylic acid analog would be a highly polar solid with high water solubility at neutral/basic pH, making it less suitable for standard organic-phase reactions without protection. The methyl ester analog (methyl 4-bromo-1H-imidazole-2-carboxylate), while similar, has a lower molecular weight and may exhibit slightly different solubility and chromatographic behavior, which can impact purification and reaction work-up on scale .

Physicochemical Properties Solubility Process Chemistry

High-Value Application Scenarios for Ethyl 5-bromo-1H-imidazole-2-carboxylate (CAS 944900-49-6) Based on Quantitative Differentiation Evidence


Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

This compound is ideally suited as a core scaffold for the synthesis of focused kinase inhibitor libraries. The 5-bromo substituent serves as a reliable handle for palladium-catalyzed Suzuki-Miyaura coupling with a diverse array of aryl and heteroaryl boronic acids [1]. This transformation, as demonstrated in the modular synthesis of trisubstituted NH-imidazoles achieving yields up to 69% over three steps [2], allows for rapid exploration of chemical space around the imidazole core. The free N-H proton can participate in key hydrogen-bonding interactions with the kinase hinge region, a feature absent in N-methylated analogs, making this specific compound a more valuable starting point for discovering potent and selective kinase inhibitors.

Development of Bromodomain and Extra-Terminal (BET) Protein Inhibitors

The compound's free N-H imidazole moiety is a critical pharmacophoric element for targeting bromodomains, a class of epigenetic reader proteins. Evidence from structurally related bromoimidazoles shows that this N-H group can engage in a hydrogen-bonding network essential for high-affinity binding, with Kd values reaching <1 nM for the BRDT bromodomain [3]. The 5-bromo substituent provides a synthetic vector for introducing additional substituents that can probe adjacent pockets within the bromodomain binding site. This makes the compound a superior starting material compared to N-methylated or 2-bromo regioisomeric analogs for programs targeting BET proteins in oncology and inflammation.

Construction of Antifungal and Antibacterial Imidazole Derivatives

Imidazole derivatives are a privileged scaffold in antifungal and antibacterial drug discovery. The target compound is a key intermediate for synthesizing novel imidazole-based antimicrobials [4]. The 5-bromo group can be replaced via cross-coupling to introduce diverse aromatic and heteroaromatic groups, while the ethyl ester at the 2-position can be hydrolyzed to a carboxylic acid for further derivatization or to modulate physicochemical properties. The combination of a functionalizable bromine handle and a modifiable ester group provides two distinct points of diversification, enabling the efficient generation of compound libraries for screening against resistant microbial strains.

Asymmetric Synthesis of Chiral Imidazole-Containing Molecules

The ethyl ester group offers a site for potential asymmetric transformations. It can be reduced to a primary alcohol or converted to a chiral amide, providing entry points for introducing stereocenters. The 5-bromo group remains intact during these manipulations, serving as a latent functionality for late-stage diversification via cross-coupling after the chiral center has been established. This sequential reactivity profile—ester manipulation followed by bromo coupling—is a powerful strategy for the asymmetric synthesis of complex, chiral imidazole derivatives that are common in advanced pharmaceutical intermediates and natural product analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-bromo-1H-imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.